Norethindrone 3-Isopropyl Enol Ether
Description
Contextualization within Steroid Chemistry and Synthetic Analogues
Steroid chemistry is a vast field focused on the structure, properties, and reactions of steroids, a class of lipids characterized by a specific four-ring carbon skeleton. Synthetic analogues of natural hormones, like norethindrone (B1679910), are cornerstones of modern medicine. Norethindrone itself is a synthetic progestin, mimicking the effects of progesterone (B1679170). lookchem.com
The chemical modification of the steroid skeleton is a common strategy to alter biological activity, improve stability, or facilitate analysis. The formation of enol ethers at the C3-carbonyl group of Δ4-3-ketosteroids, such as norethindrone, is a classic transformation in steroid synthesis. chemicalbook.comacs.org This reaction converts the ketone into an enol ether, fundamentally changing the electronic properties and reactivity of the A-ring of the steroid. Norethindrone 3-Isopropyl Enol Ether is one such synthetic analogue, where the ketone at the third carbon position is converted into an isopropyl enol ether. pharmaffiliates.com This modification makes the molecule more hydrophobic and less polar than its parent compound, norethindrone. nih.gov
Importance in Chemical Synthesis and Analytical Chemistry
The primary significance of this compound lies in its roles in chemical synthesis and analytical chemistry.
In Chemical Synthesis: Enol ethers serve as crucial protecting groups for ketones during multi-step synthetic sequences. ergogenics.org By converting the reactive C3-ketone of norethindrone to a less reactive enol ether, other parts of the steroid molecule can be modified without unintended reactions at the A-ring. The enol ether can later be easily hydrolyzed back to the original ketone under acidic conditions. ergogenics.org The synthesis of norethindrone itself can involve the formation of an enol ether intermediate which is subsequently hydrolyzed to yield the final product. chemicalbook.com
In Analytical Chemistry: The detection and quantification of steroids in various matrices, from pharmaceutical preparations to biological fluids, often require derivatization to enhance analytical performance. nih.gov Steroids like norethindrone can be challenging to analyze directly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) due to their relatively low volatility and potential for thermal degradation. nih.gov
Converting the ketone group to a silyl (B83357) enol ether or an alkyl enol ether, such as the isopropyl enol ether, increases the molecule's volatility and thermal stability, making it more suitable for GC-MS analysis. nih.govusgs.gov Furthermore, this compound, and more commonly its acetylated counterpart, Norethindrone Acetate (B1210297) 3-Isopropylenol Ether, are recognized as process impurities in the manufacturing of norethindrone acetate. theclinivex.comclearsynth.com As such, they are used as reference standards in quality control laboratories to develop and validate analytical methods that ensure the purity of the final pharmaceutical product.
Historical Development and Chemical Origin of Related Enol Ethers
The exploration of enol ethers of steroidal ketones dates back to the mid-20th century. Early research in the 1930s and later in the 1960s detailed the synthesis and reactivity of these compounds. acs.orgacs.org Initially, the focus was on understanding the fundamental chemistry and creating derivatives to study structure-activity relationships. A key method for their preparation involves the reaction of a Δ4-3-ketosteroid with an alcohol in the presence of an acid catalyst or with an orthoformate ester. chemicalbook.comgoogle.com
A 1961 paper by A. L. Nussbaum and colleagues in The Journal of Organic Chemistry specifically discussed the formation of enol ethers from steroidal Δ4-3-ketones. acs.org Patents from the early 1960s also describe processes for preparing various enol ethers of physiologically active steroids, highlighting their potential to possess unique biological properties superior to the parent ketone when administered orally. google.com These early investigations laid the groundwork for using enol ethers not only as synthetic intermediates but also as a means to modify the characteristics of steroid-based drugs. ergogenics.orggoogle.com This historical context shows that the creation of compounds like this compound is rooted in a long tradition of steroidal modification aimed at both chemical synthesis and the enhancement of molecular properties.
Data Tables
Table 1: Chemical Identification of this compound and Related Compounds
| Property | This compound | Norethindrone Acetate 3-Isopropylenol Ether | Norethindrone (Parent Compound) |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-3-isopropoxy-13-methyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol pharmaffiliates.com | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-propan-2-yloxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate nih.gov | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one massbank.jp |
| Molecular Formula | C23H32O2 pharmaffiliates.com | C25H34O3 nih.gov | C20H26O2 nist.gov |
| Molecular Weight | 340.51 g/mol pharmaffiliates.com | 382.53 g/mol | 298.42 g/mol simsonpharma.com |
| CAS Number | Not Available pharmaffiliates.comsimsonpharma.com | 2417092-17-0 nih.govsimsonpharma.com | 68-22-4 nist.gov |
| Primary Role | Synthetic Intermediate, Impurity Standard pharmaffiliates.com | Impurity of Norethindrone Acetate theclinivex.com | Active Pharmaceutical Ingredient lookchem.com |
Table 2: Summary of Research Findings and Applications
| Research Area | Finding/Application | Significance |
| Synthetic Chemistry | Serves as a protecting group for the C3-ketone in the steroid A-ring. ergogenics.org | Allows for selective chemical modifications at other positions of the steroid nucleus. |
| Can be formed by reacting norethindrone with isopropanol (B130326) and an acid catalyst. google.com | A standard method for creating enol ether derivatives from ketosteroids. | |
| Analytical Chemistry | Used as a reference standard for the identification of impurities in norethindrone and norethindrone acetate production. theclinivex.com | Essential for pharmaceutical quality control and assurance, ensuring product purity. |
| Derivatization to an enol ether increases volatility and thermal stability for Gas Chromatography (GC) analysis. nih.gov | Improves chromatographic separation, sensitivity, and accuracy of quantification for steroid analysis in various samples. nih.govnih.gov | |
| Historical Context | Synthesis and properties of steroidal enol ethers were first explored in the mid-20th century. acs.orgacs.orggoogle.com | Provided foundational knowledge for using these derivatives as synthetic tools and for creating analogues with altered properties. |
Properties
Molecular Formula |
C₂₃H₃₂O₂ |
|---|---|
Molecular Weight |
340.5 |
Synonyms |
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-3-isopropoxy-13-methyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of the 3-Isopropyl Enol Ether Moiety
The creation of the 3-isopropyl enol ether from the Δ4-3-keto group of norethindrone (B1679910) is a key chemical step, primarily achieved through acid-catalyzed reactions.
The most common method for synthesizing 3-enol ethers of Δ4-3-ketosteroids involves the reaction of the steroid with an alkyl orthoformate in the presence of an acid catalyst. google.com For the synthesis of the isopropyl derivative, isopropyl orthoformate would be the reagent of choice, typically in a suitable solvent like dioxane. google.com The reaction is catalyzed by acids such as p-toluenesulfonic acid or pyridine (B92270) hydrobromide. google.comgoogle.com
The mechanism begins with the protonation of the C-3 carbonyl oxygen, which creates a resonance-stabilized carbocation. stackexchange.com A nucleophilic attack by the alcohol (isopropanol, which can be generated in situ from the orthoformate) on the C-3 carbon leads to a hemiketal intermediate. stackexchange.com Subsequent elimination of water, which is scavenged by the orthoformate, yields the final 3,5-diene-3-enol ether product. stackexchange.commdpi.com This process effectively shifts the double bond from the Δ4 position to the Δ3 and Δ5 positions, resulting in a more stable conjugated system.
An alternative approach involves an exchange reaction where a pre-formed lower alkyl enol ether, such as the ethyl enol ether, is treated with a different alcohol (in this case, isopropanol) in the presence of an acid catalyst. google.com This method can shorten reaction times compared to direct enoletherification. google.com
Table 1: Reaction Conditions for Direct Enol Etherification of Δ4-3-Ketosteroids
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 19-Nor-4-androstenedione | Triethyl orthoformate | Pyridine hydrobromide | Ethanol | 20°C | 3-Ethoxy-19-nor-3,5-androstadien-17-one |
| 19-Nor-4-androstenedione | Triethyl orthoformate | p-Toluenesulfonic acid | Pyrrolidine (B122466) | 60°C | 3-Pyrrolidino-19-nor-3,5-androstadien-17-one |
This table presents data for related enol ether syntheses to illustrate typical reaction conditions, as specific data for the isopropyl derivative is not detailed in the provided search results. google.comgoogle.com
The Δ4-3-keto functional group in steroids like norethindrone is susceptible to various reactions, particularly under nucleophilic or reductive conditions. Converting this group into a 3-enol ether serves as an effective protection strategy. organic-chemistry.org This is crucial when chemical modifications are intended for other parts of the steroid molecule, such as the 17-position. google.com
For instance, in the synthesis of norethindrone acetate (B1210297), the 3-keto group of the starting material, 19-nor-4-androstenedione, is protected as an enol ether (e.g., ethyl enol ether) before the introduction of the ethynyl (B1212043) group at C-17. google.com This protection prevents side reactions at the 3-position during the ethynylation step. google.com The enol ether is stable under the basic conditions required for ethynylation but can be easily removed later. wikipedia.org The protective group is typically hydrolyzed under acidic conditions to regenerate the Δ4-3-keto system, a process often referred to as deprotection. google.comwikipedia.orgorganic-chemistry.org Silyl (B83357) enol ethers are also utilized as protecting groups for keto functionalities in other chemical systems. rsc.org
Base-catalyzed hydroalkoxylation is a reaction that typically involves the addition of an alcohol across a carbon-carbon triple bond (an alkyne). In the context of norethindrone, this reaction would target the 17α-ethynyl group rather than leading to the formation of the 3-enol ether. Search results indicate that the ethynylation of the 17-keto group is a key step in norethindrone synthesis, carried out under basic conditions with acetylene (B1199291). google.com However, there is no evidence in the provided results to suggest that hydroalkoxylation of this alkyne is used to form the 3-isopropyl enol ether. Therefore, this method is not applicable to the formation of the specified moiety.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and improve yields. tsijournals.com This technique has been successfully applied to the synthesis of various steroidal derivatives and other heterocyclic compounds. nih.govnih.govshd-pub.org.rs While direct examples of microwave-promoted synthesis of norethindrone 3-isopropyl enol ether are not specified in the search results, the general principles suggest its applicability. Microwave irradiation can significantly shorten the reaction times required for ether formation, which are often lengthy under conventional heating. google.comtsijournals.com For example, microwave irradiation has been used for the alkylation of alcohols to form ethers in minutes with excellent yields. tsijournals.com This suggests that the acid-catalyzed reaction of norethindrone with isopropyl orthoformate could be efficiently promoted by microwave energy, potentially offering a faster and cleaner route to the desired enol ether. rsc.org
Synthesis of Related Norethindrone Dienol Ethers and Analogues
The 3-enol ether of norethindrone is itself a dienol ether, specifically a 3-alkoxy-19-norpregna-3,5-dien-20-yn-17-ol. nih.gov The synthesis of analogues often involves starting with a related steroid and applying similar enol etherification methodologies. For example, the total synthesis of Norgestrel, an analogue with a 13-ethyl group instead of a 13-methyl group, starts from 13-ethyl-3-methoxygona-2,5(10)-diene-17β-ol. capes.gov.brgoogle.com This precursor already contains a methoxy (B1213986) enol ether and a dienyl system. Subsequent chemical steps modify other parts of the molecule to yield the final product. nih.govgoogle.com
Furthermore, dienamines, which are nitrogen analogues of dienol ethers, can serve as intermediates in the synthesis of 19-norsteroids. For example, reacting a 19-hydroxy-3-keto-Δ4-steroid with a secondary amine like pyrrolidine can form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to the final product. google.com
Derivatization Strategies and Functional Group Interconversions
Derivatization is a key strategy for modifying the properties of steroids or for preparing them for analysis. researchgate.netnih.gov The 3-enol ether of norethindrone can undergo several chemical transformations.
The most fundamental reaction is hydrolysis back to the parent Δ4-3-ketone. This reaction is typically acid-catalyzed and is the final step after the enol ether has served its purpose as a protective group. google.comwikipedia.org
The enol ether functionality can also direct other reactions. For example, 3-enol ethers of 3-oxo-Δ4-steroids can be formylated at the C-6 position using the Vilsmeier reagent. google.com The resulting 6-formyl-3-enol ether can then be converted into other corticoidal-type derivatives. google.com
In the context of analytical chemistry, derivatization of the 3-keto group to a 3-enol structure is a key step in preparing glucocorticoids for gas chromatography-mass spectrometry (GC-MS) analysis. This conversion, often using silylating agents, creates a conjugated diene system that facilitates specific fragmentation patterns, like the Retro-Diels-Alder fragmentation, aiding in structural characterization. mdpi.com While not an interconversion in the synthetic sense, this highlights the chemical utility of the enol ether form. Other derivatization strategies for steroids target hydroxyl or ketone groups to improve ionization and detection in LC-MS analysis. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|
| Norethindrone | C20H26O2 | 298.42 |
| This compound | C23H32O2 | 340.51 |
| Norethindrone Acetate | C22H28O3 | 340.46 |
| Norethindrone Acetate 3-Isopropylenol Ether | C25H34O3 | 382.54 |
| Isopropyl orthoformate | C10H22O3 | 190.28 |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 |
| Dioxane | C4H8O2 | 88.11 |
| Norgestrel | C21H28O2 | 312.45 |
| 19-Nor-4-androstenedione | C18H24O2 | 272.38 |
| Triethyl orthoformate | C7H16O3 | 148.20 |
| Pyrrolidine | C4H9N | 71.12 |
| Desoxycorticosterone acetate | C23H32O4 | 388.50 |
Reactions at the C-17 Ethynyl and Hydroxy Groups
The C-17 position of the norethindrone molecule is characterized by the presence of a tertiary hydroxyl (-OH) group and an ethynyl (-C≡CH) group. nih.gov These functional groups are critical for its biological activity but can also be targets for specific chemical reactions.
One of the most common transformations at this position is the esterification of the 17β-hydroxyl group. Acetylation, for instance, converts the hydroxyl group into an acetate ester, yielding norethindrone acetate. sigmaaldrich.com This modification is achieved by reacting norethindrone with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
The 17α-ethynyl group is a defining feature of second-generation progestins. nih.gov Its synthesis involves the ethynylation of a 17-keto steroid precursor, such as 19-nor-4-androsten-3,17-dione, using acetylene in the presence of a strong base like potassium tert-butoxide. chemicalbook.com While crucial for its primary function, the ethynyl group can also undergo reactions typical of terminal alkynes, although such modifications are less common in the context of its intended applications. The removal of this group, for example, would lead to a different class of steroid derivatives, as evidenced by the characterization of impurities like 17-Desethynyl Norethindrone Diacetate in synthetic batches of norethindrone acetate. lookchem.com
Modifications to the Steroidal Skeleton
Beyond functional group transformations, the fundamental four-ring skeleton of the steroid can also be chemically altered. These modifications lead to the formation of "norsteroids," a class of steroids where a carbon atom has been removed from one of the rings. nih.gov Such changes drastically alter the three-dimensional shape and, consequently, the chemical and biological properties of the molecule. nih.gov
These skeletal modifications are categorized based on the ring from which the carbon atom is removed. nih.gov
| Modification Type | Description | Structural Consequence |
| A-Norsteroid | A carbon atom is removed from the A ring. | Results in a five-membered A ring. nih.gov |
| B-Norsteroid | A carbon atom is removed from the B ring. | Results in a five-membered B ring. nih.gov |
| C-Norsteroid | A carbon atom is removed from the C ring. | Results in a five-membered C ring. nih.gov |
| D-Norsteroid | A carbon atom is removed from the D ring. | Results in a contracted D ring. nih.gov |
These structural analogues are typically synthesized through complex multi-step processes involving rearrangements, oxidations, or reductions of existing steroid precursors. nih.gov
Investigation of Chemical Reaction Mechanisms
The formation of this compound from its parent ketone is a classic example of enol etherification of an α,β-unsaturated ketone. Understanding the mechanism and the factors controlling its selectivity is fundamental to steroid synthesis.
Detailed Mechanistic Pathways of Enol Ether Formation
The conversion of the 3-keto group of norethindrone into a 3-isopropyl enol ether is typically an acid-catalyzed process. stackexchange.com The reaction proceeds through several distinct mechanistic steps, often driven by the formation of a thermodynamically stable conjugated diene system. A common reagent used for such transformations in steroid chemistry is an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst; the mechanism with isopropyl alcohol is analogous. chemicalbook.comgoogle.com
| Step | Description |
| 1. Protonation | An acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen at C-3, significantly increasing the electrophilicity of the C-3 carbon. stackexchange.com |
| 2. Nucleophilic Attack | A molecule of isopropyl alcohol acts as a nucleophile, attacking the activated C-3 carbon to form a hemiketal intermediate. |
| 3. Proton Transfer | A proton is transferred from the newly added ether oxygen to the original hydroxyl group, converting it into a good leaving group (-OH2+). |
| 4. Elimination of Water | The protonated hydroxyl group is eliminated as a water molecule, generating a resonance-stabilized carbocation/oxonium ion. stackexchange.com |
| 5. Deprotonation | A weak base (e.g., another molecule of isopropyl alcohol or the conjugate base of the catalyst) removes a proton from C-4. This step results in the formation of a double bond between C-3 and C-4, yielding the final Δ3,5-dienol ether product. The resulting conjugated system provides a strong thermodynamic driving force for the reaction. |
This pathway highlights the formation of a more extended conjugated system, which is a key factor in the reaction's regioselectivity.
Understanding Reaction Selectivity (Regio- and Stereoselectivity)
The selective formation of the 3-enol ether over other potential isomers is governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: The reaction preferentially occurs at the C-3 position due to the electronic structure of the Δ4-3-one system. Enolization involving the C-3 ketone and the Δ4 double bond leads to the formation of a thermodynamically stable, conjugated Δ3,5-dienol ether. chemicalbook.com This outcome is more favorable than enolization at other positions, such as C-2. The formation of the more substituted and conjugated enol ether is the thermodynamically controlled product, favored by conditions that allow for equilibrium to be established. egrassbcollege.ac.in
Stereoselectivity: The stereochemistry of the resulting enol ether is also highly controlled. Due to the rigid, fused-ring structure of the steroid nucleus, the formation of the double bond and the orientation of the isopropyl ether group are not random. The reaction proceeds to form the most sterically and electronically favorable isomer. electronicsandbooks.com For Δ4-3-keto steroids, the reaction almost invariably yields the Δ3,5-diene structure, as this planar, conjugated system represents a significant thermodynamic minimum. The stereochemistry of the enol ether double bond itself (i.e., Z vs. E with respect to the substituents on the C3-C4 bond) is also generally fixed to one isomer due to the constraints of the ring system. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Chromatographic Separation Techniques for Chemical Analysis
Chromatographic techniques are fundamental in the analytical workflow of steroid analysis, enabling the separation of structurally similar compounds. The choice of method depends on the analyte's properties and the analytical objective.
HPLC is a cornerstone for the analysis of steroid hormones and their derivatives. For Norethindrone (B1679910) 3-Isopropyl Enol Ether, reversed-phase HPLC is the most common approach. A typical HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity.
A developed HPLC method for a related compound, Norethindrone, utilized a C18 column with a mobile phase consisting of a mixture of deionized water, acetonitrile, and acetic acid. nih.gov The detection was carried out using a UV detector at a wavelength of 245 nm. nih.gov For Norethindrone 3-Isopropyl Enol Ether, similar conditions can be adapted. The presence of the isopropyl enol ether group would likely decrease its polarity compared to Norethindrone, leading to a longer retention time under the same reversed-phase conditions. Method development would involve optimizing the mobile phase composition to achieve adequate resolution and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples containing multiple steroid derivatives. najah.edu
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240-254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting parameters for method development, based on typical conditions for similar steroid analyses.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Steroid enol ethers, including this compound, are generally amenable to GC analysis. However, to enhance volatility and improve chromatographic performance, derivatization is a common practice in steroid analysis by GC. nih.gov Silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for steroids. nih.govnih.gov For enol ethers, this process can further protect any remaining hydroxyl groups and improve thermal stability.
The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is a critical parameter that is optimized to achieve the separation of the target analyte from other components in the sample.
A study on the GC-MS analysis of steroid metabolites involved the conversion of ketone groups to silyl (B83357) enol ethers. nih.gov This highlights the suitability of GC for this class of compounds. The retention time of this compound would be influenced by its volatility and interaction with the stationary phase.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. medrxiv.org For the analysis of this compound, a UPLC method would offer considerable advantages, especially when dealing with complex mixtures or when high-throughput analysis is required.
A UPLC-MS/MS method developed for the profiling of 25 steroids employed a C18 column and a rapid gradient elution over 5 minutes. medrxiv.org Similar conditions could be adapted for this compound, with adjustments to the gradient profile to ensure optimal separation. The reduced analysis time is a key benefit of UPLC, allowing for a greater number of samples to be processed in a shorter period.
Table 2: Representative UPLC Parameters for High-Throughput Steroid Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% B to 75% B over 5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
This table illustrates typical UPLC conditions that could be optimized for the analysis of this compound.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of steroids, providing not only quantification but also crucial information for structural confirmation. When coupled with chromatographic techniques, it offers unparalleled selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in complex biological matrices due to its high specificity and sensitivity. nih.gov For this compound, an LC-MS/MS method would involve coupling the UPLC system described earlier to a tandem mass spectrometer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This technique significantly reduces background noise and interferences.
Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for steroid analysis, particularly for comprehensive steroid profiling. nih.gov After derivatization, the sample is introduced into the GC-MS system. The electron ionization (EI) source in the mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint that can be used for identification.
The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its chemical structure. For steroid enol ethers, fragmentation in GC-MS with electron ionization would likely involve cleavage of the enol ether bond and characteristic losses from the steroid backbone. nih.gov For instance, the fragmentation of ethers often occurs alpha to the oxygen atom. researchgate.net
Isotope labeling studies are a powerful tool for elucidating fragmentation pathways. nih.gov By synthesizing this compound with stable isotopes (e.g., deuterium (B1214612), ¹³C, or ¹⁸O) at specific positions, the origin of different fragment ions can be traced. For example, labeling the isopropyl group with deuterium would allow for the clear identification of fragments containing this moiety. Such studies are invaluable for confirming the structure of unknown metabolites and for developing robust quantitative methods. Research on other steroids has shown that derivatization with deuterated silylating agents can help in understanding the fragmentation of TMS-derivatized steroids. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₂₃H₃₂O₂) pharmaffiliates.comaxios-research.com, HRMS provides an experimental mass measurement that can be compared against a theoretical (calculated) exact mass.
The theoretical monoisotopic mass of this compound is calculated from the masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O). A related compound, Norethindrone Acetate (B1210297) 3-Isopropylenol Ether (C₂₅H₃₄O₃), has a computed exact mass of 382.25079494 Da. nih.gov By precisely measuring the mass, typically to within 5 parts per million (ppm) of the theoretical value, HRMS can effectively confirm the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass but different atomic compositions. This technique is invaluable for identifying unknown impurities and confirming the structure of synthesized reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and stereochemistry of this compound can be established.
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals that distinguish it from its parent compound, norethindrone. The most significant differences would appear in the A-ring of the steroid. The α,β-unsaturated ketone system of norethindrone is replaced by an isopropyl enol ether, leading to the disappearance of the C4 vinylic proton signal (around δ 5.8 ppm in norethindrone) and the appearance of new signals corresponding to the enol ether and the isopropyl group. chemicalbook.com
The isopropyl group would produce a characteristic septet for the methine proton (-OCH-) and a pair of doublets (or a single doublet if magnetically equivalent) for the two methyl groups. The enol ether would introduce a new vinylic proton signal. In the ¹³C NMR spectrum, new resonances for the isopropyl carbons and the enol ether carbons (C3 and C4) would be observed, while the C3 ketone and C5 quaternary carbon signals of norethindrone would be absent.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Isopropyl Enol Ether Moiety
| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Isopropyl CH | ¹H | 3.5 - 4.5 | septet |
| Isopropyl CH₃ | ¹H | 1.2 - 1.4 | doublet |
| Vinylic H | ¹H | 4.5 - 5.5 | singlet or multiplet |
| Isopropyl CH | ¹³C | 65 - 75 | |
| Isopropyl CH₃ | ¹³C | 20 - 25 | |
| Enol Ether C3 | ¹³C | 140 - 150 |
Note: Data are estimated characteristic shifts. Actual values require experimental measurement.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. For this compound, these techniques would confirm the precise location of the isopropyl enol ether group.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the isopropyl group by showing a correlation between the methine proton and the methyl protons. It would also help trace the coupling pathways throughout the steroid's polycyclic core. Assignments for the parent compound, norethindrone, have been aided by H-H COSY experiments. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-CH). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically 2-3 bonds). It would provide definitive proof of the structure by showing a correlation from the isopropyl methine proton (-OCH-) to the C3 carbon of the steroid A-ring. Further correlations from protons on the A-ring to the enol ether carbons (C3, C4) would solidify the assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be markedly different from that of norethindrone, primarily due to the modification of the A-ring.
The spectrum of norethindrone is characterized by strong absorptions for the hydroxyl group (~3600 cm⁻¹), the ethynyl (B1212043) C-H bond (~3300 cm⁻¹), the C≡C triple bond (~2100 cm⁻¹), and the α,β-unsaturated ketone C=O bond (~1660 cm⁻¹). nist.gov In contrast, the spectrum of the enol ether derivative would lack the prominent ketone absorption. Instead, new, strong bands corresponding to the C=C double bond of the enol ether and the C-O ether linkage would appear.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| O-H Stretch (Alcohol) | ~3600 | Both |
| C-H Stretch (Alkyne) | ~3300 | Both |
| C≡C Stretch (Alkyne) | ~2100 | Both |
| C=O Stretch (Ketone) | ~1660 | Norethindrone |
| C=C Stretch (Enol Ether) | 1640 - 1680 | This compound |
Application of Analytical Method Development and Validation for Chemical Purity
The quantification of this compound, particularly as an impurity in norethindrone active pharmaceutical ingredients (API) or formulations, requires a fully validated analytical method. longdom.orgresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose. longdom.orgsphinxsai.comresearchgate.net
A stability-indicating RP-HPLC method has been developed to separate norethindrone from its process impurities and degradation products, including a compound identified as "Norethindrone enolether (Imp-B)". longdom.org The development and validation of such a method adhere to strict guidelines from the International Conference on Harmonisation (ICH). longdom.org
The validation process ensures the method is fit for its intended purpose and includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradation products. This is often demonstrated using forced degradation studies (e.g., acid, base, oxidation, thermal stress). longdom.orgresearchgate.net
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of the impurity spiked into a sample matrix. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (system precision) and intermediate precision. longdom.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. longdom.orgresearchgate.net
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), demonstrating its reliability for routine use. longdom.org
In a reported method, Norethindrone enolether was separated with a retention time of 34.45 minutes using a C18 column and a water/acetonitrile gradient, with detection at 210 nm and 240 nm. longdom.org The validation of this method confirmed it was specific, precise, accurate, and robust for the quality control analysis of norethindrone and its impurities. longdom.org
Chemical Reactivity and Stability Studies
Hydrolysis Pathways of the Isopropyl Enol Ether Linkage
The isopropyl enol ether linkage in Norethindrone (B1679910) 3-Isopropyl Enol Ether is a key functional group that dictates its stability in aqueous environments. Enol ethers are known to be sensitive to acidic conditions, leading to hydrolysis.
While specific kinetic studies on the hydrolysis of Norethindrone 3-Isopropyl Enol Ether are not extensively documented in publicly available literature, the general mechanism for the acid-catalyzed hydrolysis of enol ethers is well-established. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent elimination of the alcohol. The rate of this hydrolysis is highly dependent on the pH of the medium, with significantly faster degradation under acidic conditions.
Forced degradation studies conducted on the parent compound, norethindrone, provide insights into its stability under various pH conditions. In one such study, norethindrone tablets were subjected to acid hydrolysis using 5N HCl at 70°C for 3 hours, and base hydrolysis with 2N NaOH at 70°C for 1 hour . Another study utilized 5N HCl at 60°C for 30 minutes for acid degradation sphinxsai.com. These studies indicate that the core norethindrone structure is susceptible to degradation under both acidic and alkaline conditions. It is chemically plausible that the enol ether derivative would be particularly unstable under acidic conditions, leading to the cleavage of the isopropyl enol ether linkage.
The hydrolysis of enol ethers is generally slow in neutral or basic conditions nih.gov. This is because the mechanism involves the protonation of the carbon-carbon double bond, a step that is facilitated by an acidic environment stackexchange.com.
Table 1: Conditions for Forced Degradation Studies of Norethindrone
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 5N HCl | 70°C | 3 hours |
| Base Hydrolysis | 2N NaOH | 70°C | 1 hour |
| Acid Degradation | 5N HCl | 60°C | 30 minutes |
This table is based on forced degradation studies of the parent compound, norethindrone, and provides context for the conditions under which the enol ether derivative would also likely degrade.
The primary hydrolytic degradation product of this compound under acidic conditions is expected to be norethindrone itself, along with the corresponding alcohol, isopropanol (B130326). This is consistent with the general mechanism of enol ether hydrolysis ergogenics.org.
In stability-indicating HPLC methods developed for norethindrone, a compound identified as "Norethindrone enolether (Imp-B)" is listed as a known impurity ijpsjournal.com. While the specific enol ether is not detailed, its presence as an impurity suggests that the formation and subsequent hydrolysis of enol ethers can be a relevant pathway in the chemistry of norethindrone. The hydrolysis would regenerate the 3-keto functionality of the parent steroid.
Oxidative Transformation and Degradation Chemistry
The steroidal backbone of this compound, particularly the A and B rings, is susceptible to oxidative degradation. The presence of the enol ether functionality can also influence the oxidative stability of the molecule.
Forced degradation studies on norethindrone have been performed using oxidizing agents such as hydrogen peroxide. In one study, norethindrone was subjected to 50% H2O2 at 70°C for 3 hours . While the specific oxidative byproducts of this compound have not been detailed in the available literature, studies on the oxidation of other steroidal enol ethers suggest that the reaction can lead to a variety of products. The oxidation of silyl (B83357) enol ethers of steroids, for instance, can result in α-hydroxylation or other modifications to the steroid nucleus researchgate.netorganicreactions.org. Ozonolysis of enol ethers is another oxidative pathway that can lead to the formation of 3-alkoxy-1,2-dioxolanes acs.org.
The oxidation of the steroidal A and B rings can proceed through various mechanisms, depending on the oxidant and reaction conditions. For steroidal ketones, oxidation can occur at positions alpha to the carbonyl group. In the case of the enol ether, the electron-rich double bond of the enol ether system is a likely site for oxidative attack. This can lead to the formation of epoxides or other oxygenated derivatives. The subsequent rearrangement or cleavage of these intermediates can result in a complex mixture of degradation products.
Photodegradation Mechanisms and Products
The stability of this compound under exposure to light is another important consideration. Steroids, in general, can undergo photodegradation, and the specific functional groups present in the molecule will influence the pathways of these reactions.
Studies on the photodegradation of other steroids, such as prednisolone, have shown that exposure to UVB radiation can lead to the formation of reactive oxygen species (ROS), which in turn can contribute to the degradation of the molecule rsc.orgresearchgate.net. The photodegradation of various steroid hormones, including progesterone (B1679170) and testosterone, has also been investigated using photocatalytic systems, which typically involve the generation of hydroxyl radicals nih.goviom-leipzig.deresearchgate.net.
For this compound, it is plausible that direct photolysis or indirect photolysis mediated by photosensitizers could occur. The conjugated diene system of the enol ether may absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. These reactions could include isomerization, cyclization, or photooxidation. The specific photoproducts would depend on the wavelength of light and the presence of other substances in the environment. Forced degradation studies on norethindrone have included photolytic conditions, such as exposure to 1.2 million lux hours of light, to assess its photostability sphinxsai.com.
Thermal Stability and Decomposition Characteristics
The thermal stability of this compound is a critical parameter for its storage and handling. While specific studies detailing the thermal decomposition of this particular enol ether are not extensively available in the public domain, its stability can be inferred from the general behavior of enol ethers and the known thermal degradation pathways of the norethindrone steroid nucleus.
Enol ethers, as a class of compounds, can be susceptible to thermal stress, which may induce cleavage of the ether bond or rearrangements. dtic.mil For this compound, the primary point of thermal vulnerability is expected to be the enol ether linkage at the C3 position of the steroid A-ring.
Forced degradation studies conducted on the parent compound, norethindrone, provide valuable insights into its thermal stability. sphinxsai.com These studies typically involve subjecting the compound to high temperatures to accelerate decomposition and identify potential degradation products. One such study on norethindrone tablets involved thermal stress at 105°C for 72 hours. Another study also mentions thermal degradation as part of an accelerated degradation study. sphinxsai.com While these studies focus on norethindrone itself, they establish that the core steroid structure can degrade under thermal stress. It is plausible that the introduction of the isopropyl enol ether group could alter the thermal stability profile.
The decomposition of this compound under thermal stress is likely to proceed through several pathways:
Hydrolysis: If moisture is present, thermal conditions can accelerate the hydrolysis of the enol ether back to the parent ketone, norethindrone, and isopropanol. almerja.comechemi.comstackexchange.com This is a common reaction for enol ethers, especially in the presence of even trace amounts of acid. almerja.comstackexchange.com
Oxidation: The double bond of the enol ether is electron-rich, making it susceptible to oxidation, which can be initiated or accelerated by heat. wikipedia.org This could lead to the formation of various oxidized derivatives.
Rearrangement and Fragmentation: At higher temperatures, more complex rearrangements and fragmentation of the steroid nucleus itself could occur, leading to a variety of smaller, unidentified molecules.
The following table summarizes the potential thermal degradation behavior of this compound based on related compounds.
| Stress Condition | Potential Outcome for this compound | Reference Compounds |
| Dry Heat | Potential for rearrangement or isomerization of the enol ether double bond. At higher temperatures, fragmentation of the steroid core is possible. | General thermal behavior of organic molecules. |
| Heat in the presence of moisture | Accelerated hydrolysis to Norethindrone and isopropanol. | General reactivity of enol ethers. almerja.comechemi.comstackexchange.com |
| Heat in the presence of oxygen | Oxidation of the enol ether double bond and potentially other parts of the steroid. | General reactivity of enol ethers. wikipedia.org |
Investigation of Degradation Products and Impurity Formation
The investigation of degradation products and impurities is crucial for ensuring the quality and purity of any pharmaceutical compound. For this compound, potential impurities can arise from the synthesis process or from degradation under various stress conditions.
Forced degradation studies on norethindrone and its derivatives have been performed to identify potential degradation products under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. sphinxsai.comjapsonline.comresearchgate.net These studies are instrumental in understanding the potential impurities that could be present in a sample of this compound.
A key degradation pathway for this compound is the hydrolysis of the enol ether bond. almerja.comechemi.comstackexchange.com This reaction is catalyzed by acid and would result in the formation of norethindrone and isopropanol. Therefore, norethindrone itself is a primary potential degradation product and impurity.
Studies on norethindrone have identified several impurities, some of which could potentially be formed from the degradation of its enol ether derivative. pharmaffiliates.com A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate norethindrone from its known impurities, including:
Norandrostenedione (Impurity B)
Δ-5(6)-Norethindrone (Impurity C)
Norethynodrel (Impurity D) pharmaffiliates.com
Another study mentions the development of a stability-indicating HPLC method for the determination of norethindrone and its impurities, which were separated and identified. sphinxsai.com While this study does not explicitly name this compound as an impurity, it highlights the importance of chromatographic methods in impurity profiling.
A patent for an impurity detection analysis method for norethisterone derivatives also suggests that various impurities can be generated during the synthesis process, necessitating effective analytical methods for their detection and control. google.com
The following table summarizes some of the known impurities of norethindrone that could potentially be found in a sample of this compound due to degradation or as process-related impurities.
| Impurity Name | Chemical Structure Reference | Potential Origin |
| Norethindrone | C₂₀H₂₆O₂ | Degradation (hydrolysis) of the enol ether. almerja.comechemi.comstackexchange.com |
| Norandrostenedione (Impurity B) | C₁₈H₂₄O₂ | Process-related impurity from norethindrone synthesis. pharmaffiliates.com |
| Δ-5(6)-Norethindrone (Impurity C) | C₂₀H₂₆O₂ | Isomerization product of norethindrone. pharmaffiliates.com |
| Norethynodrel (Impurity D) | C₂₀H₂₆O₂ | Isomerization product of norethindrone. pharmaffiliates.com |
It is important to note that the specific impurity profile of this compound would need to be determined through dedicated stability and forced degradation studies on the compound itself.
Structure Chemical Activity Relationships Non Biological, Non Clinical Focus
Impact of the 3-Isopropyl Enol Ether Moiety on Chemical Reactivity and Stability
The presence of the 3-isopropyl enol ether in place of the typical 3-keto group in norethindrone (B1679910) significantly alters the chemical reactivity of the A-ring of the steroid. Enol ethers are known to be susceptible to hydrolysis under acidic conditions, which would lead to the regeneration of the corresponding ketone—in this case, norethindrone. selleckchem.com The general mechanism involves protonation of the double bond followed by the addition of water and subsequent loss of isopropanol (B130326). The stability of this enol ether is therefore pH-dependent, being relatively stable under neutral or basic conditions but labile in acidic environments.
The reactivity of enol ethers is characterized by the electron-donating nature of the alkoxy group, which makes the double bond electron-rich and susceptible to attack by electrophiles. wikipedia.org This is in contrast to the electron-withdrawing nature of the carbonyl group in the parent norethindrone.
A study on the in-vitro hydrolysis of various esters of norethisterone (another name for norethindrone) using a rabbit liver preparation found that the rate of hydrolysis was influenced by the structure of the ester group. nih.gov Although this study focused on esters at the 17-position, it highlights the principle that modifications to the steroid skeleton can significantly impact metabolic stability. While no hydrolysis was observed for a pentamethyldisilyloxy ether, indicating high stability, the hydrolytic stability of the 3-isopropyl enol ether would need to be specifically determined. nih.gov
Steric and Electronic Effects of Alkyl Enol Ether Substitutions on the Steroid Skeleton
Steric Effects: The isopropyl group is bulkier than the simple ketone it replaces. This steric bulk can hinder the approach of reactants to the A-ring of the steroid. researchgate.netyoutube.comyoutube.com The free rotation around the C-O single bond of the ether can also influence the conformational preferences of the A-ring. The magnetic nonequivalence of an isopropyl group due to steric hindrance has been observed in other molecules, suggesting that its size can create a sterically crowded environment. rsc.org
Electronic Effects: The enol ether introduces a different electronic environment to the A-ring compared to the α,β-unsaturated ketone system present in norethindrone. The oxygen of the ether donates electron density to the double bond, making the A-ring more electron-rich. This increased electron density can affect the reactivity of the molecule in various chemical reactions, potentially making it more susceptible to electrophilic attack. The conjugated diene system (at positions 3 and 5) created by the enol ether will have different spectroscopic properties (e.g., in UV-Vis spectroscopy) compared to the enone system of norethindrone.
Comparative Chemical Reactivity with Other Norethindrone Derivatives
The chemical reactivity of norethindrone 3-isopropyl enol ether can be contrasted with other norethindrone derivatives, primarily norethindrone itself and its esters, such as norethindrone acetate (B1210297).
Norethindrone: Possesses a 3-keto group which is part of an α,β-unsaturated system. This functional group can undergo nucleophilic addition at the carbonyl carbon and conjugate addition at the C5 position. wikipedia.org
This compound: As discussed, the enol ether is prone to acid-catalyzed hydrolysis to yield norethindrone. selleckchem.com This represents a key chemical reactivity pathway not present in the parent compound or its 17-esters under the same conditions.
A study on the hydrolysis of various norethisterone esters showed that the rate of hydrolysis was highly dependent on the structure of the ester side chain. nih.gov For instance, the introduction of a double or triple bond in a straight-chain ester did not inhibit hydrolysis, whereas replacing a methylene (B1212753) group with an oxygen atom markedly reduced it. nih.gov While this study does not directly compare enol ethers, it underscores the significant impact of structural modifications on the chemical reactivity of norethindrone derivatives.
Chemical Properties Influencing Intermolecular Interactions (e.g., solubility, not bioavailability)
The chemical properties of this compound influence its intermolecular interactions and, consequently, its physical properties like solubility. The replacement of the polar ketone group with the less polar isopropyl enol ether would be expected to decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents.
Norethindrone itself is practically insoluble in water. nih.gov The closely related compound, norethindrone acetate 3-isopropylenol ether, is noted to be soluble in chloroform (B151607) and methanol. This suggests that the introduction of the lipophilic isopropyl group enhances solubility in less polar organic solvents. The ability to form hydrogen bonds is also altered; while the ketone in norethindrone can act as a hydrogen bond acceptor, the enol ether is a much weaker hydrogen bond acceptor. This reduction in hydrogen bonding capability would contribute to lower water solubility.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Norethindrone | Norethindrone Acetate | Norethindrone Acetate 3-Isopropylenol Ether |
| Molecular Formula | C₂₀H₂₆O₂ | C₂₂H₂₈O₃ | C₂₅H₃₄O₃ |
| Molecular Weight | 298.4 g/mol nih.gov | 340.5 g/mol | 382.5 g/mol nih.gov |
| XLogP3 | 3.1 | 3.7 | 4.8 nih.gov |
| Hydrogen Bond Donor Count | 1 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 3 | 3 |
Note: Data for Norethindrone and Norethindrone Acetate is for comparison. Data for Norethindrone Acetate 3-Isopropylenol Ether is from PubChem and serves as a close analogue.
Absence of Expected Hormonal Activity due to Structural Differences
The hormonal activity of steroids is highly dependent on their three-dimensional shape and their ability to bind to specific hormone receptors. The 3-keto group of norethindrone is crucial for its binding to the progesterone (B1679170) receptor. nih.govnih.gov
The replacement of this essential 3-keto group with a bulky isopropyl enol ether moiety would be expected to significantly diminish or abolish its binding affinity for the progesterone and estrogen receptors. Steroid-receptor interactions are highly specific, and even small structural changes can lead to a complete loss of biological activity. nih.govnih.gov Studies on the interaction of norethindrone with uterine receptors have shown that it competitively inhibits the binding of progesterone and estradiol. nih.gov The structural alteration in this compound at the critical A-ring would likely prevent the necessary interactions within the receptor's binding pocket, thus rendering it hormonally inactive. While norethindrone itself has a low affinity for other steroid receptors like the androgen and glucocorticoid receptors, any residual affinity would also likely be eliminated by the 3-enol ether modification. drugbank.com
Theoretical and Computational Chemistry Studies
Molecular Modeling and Conformational Analysis of Norethindrone (B1679910) 3-Isopropyl Enol Ether
Molecular modeling is used to construct three-dimensional representations of molecules and analyze their possible shapes, or conformations. For Norethindrone 3-Isopropyl Enol Ether, the steroid backbone imposes significant rigidity, but key areas of flexibility exist, particularly around the 3-isopropyl enol ether group and the 17α-ethynyl group.
Conformational analysis would systematically explore the potential energy surface of the molecule by rotating its flexible bonds. The primary goals of such an analysis would be:
Mapping the Conformational Landscape: Understanding the energy barriers between different conformations. This reveals how easily the molecule can transition from one shape to another, which is crucial for its dynamic behavior.
These studies typically employ molecular mechanics (MM) force fields, which are computationally efficient for scanning the vast number of possible conformations.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of a molecule's electronic properties by solving approximations of the Schrödinger equation. For this compound, DFT would be instrumental in understanding its fundamental chemical nature.
Key areas of investigation include:
Electron Distribution and Molecular Orbitals: Calculating the distribution of electron density to identify electron-rich and electron-poor regions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and location of the HOMO, likely centered on the electron-rich enol ether and ethynyl (B1212043) groups, indicate sites susceptible to electrophilic attack. The LUMO's location suggests sites prone to nucleophilic attack.
Electrostatic Potential (ESP) Mapping: Generating an ESP map to visualize the electrostatic potential on the molecule's surface. This map is invaluable for predicting non-covalent interactions, such as how the molecule might orient itself when approaching a biological receptor or a solvent molecule.
Below is a table of computed properties for the related compound, Norethindrone Acetate (B1210297) 3-Isopropylenol Ether, which illustrates the type of data generated from such calculations. nih.gov
Computed Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 382.5 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 4.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
Prediction of Spectroscopic Properties from First Principles
Quantum chemistry offers the ability to predict spectroscopic data from fundamental principles, which can be a powerful tool for structure verification and interpretation of experimental results. bohrium.com
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. By calculating the magnetic shielding tensors for each nucleus in a computed low-energy conformation, a theoretical NMR spectrum can be generated. This is particularly useful for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers. bohrium.com
Vibrational Spectroscopy (IR & Raman): The same quantum mechanical models can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=C stretching of the enol ether, the C≡C stretch of the ethynyl group, and various C-H and C-O vibrations.
Simulation of Reaction Pathways and Transition States for Enol Ether Formation and Degradation
Computational methods are essential for studying the mechanisms of chemical reactions by mapping out the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
Enol Ether Formation: The synthesis of this compound from norethindrone and an isopropyl source could be modeled to understand its mechanism. Calculations would focus on identifying the transition state for the reaction, likely involving acid catalysis, to determine the activation energy. This provides insight into reaction kinetics and helps optimize reaction conditions.
Degradation Pathways: Enol ethers are known to be sensitive to hydrolysis under acidic conditions, which cleaves them back to the parent ketone (norethindrone) and an alcohol (isopropanol). springernature.com Simulating this degradation pathway would involve modeling the step-by-step mechanism, including the initial protonation of the enol ether and the subsequent nucleophilic attack by water. The calculated energy barriers for each step would predict the rate of degradation under different pH conditions. This is analogous to studies on the degradation of related steroid derivatives, which can undergo transformations like the aromatization of the A-ring. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior of a molecule over time, especially in a solvent. researchgate.netarxiv.org An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water, methanol) and calculating the forces between all atoms over thousands of small time steps.
These simulations can reveal:
Conformational Dynamics: How the molecule flexes, bends, and rotates in solution. This provides a more realistic picture of its flexibility than static conformational analysis, showing which conformations are most populated at a given temperature.
Solvent Structure and Interactions: How solvent molecules arrange themselves around the solute. MD simulations can quantify the structure of the solvation shells around different parts of the molecule, such as the hydrophobic steroid core and the more polar enol ether group.
Hydrogen Bonding Dynamics: Although this compound itself cannot donate hydrogen bonds, its ether and carbonyl (if considering the acetate variant) oxygens can act as acceptors. nih.gov MD simulations can calculate the average number and lifetime of hydrogen bonds between the molecule and protic solvents, which is crucial for understanding its solubility and partitioning behavior. researchgate.net
Role As a Chemical Impurity and Reference Standard
Identification and Characterization as a Synthetic Impurity of Norethindrone (B1679910) and its Derivatives
Norethindrone 3-isopropyl enol ether is identified as a synthetic, process-related impurity associated with the manufacturing of norethindrone and its derivatives, such as norethindrone acetate (B1210297). pharmaffiliates.comsimsonpharma.compharmaffiliates.com As an unintended chemical substance, its presence in the final active pharmaceutical ingredient (API) must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the drug product. jpionline.orgijprajournal.com
The formation of this compound is intrinsically linked to the synthetic route of norethindrone. In organic chemistry, enol ethers are a class of organic compounds with an alkoxy substituent attached to a carbon-carbon double bond (an alkene). wikipedia.org Their synthesis often involves the reaction of an enolizable carbonyl compound, in this case, the norethindrone molecule, with an alcohol in the presence of a catalyst. nih.govwikipedia.orgorganic-chemistry.org
During the multi-step synthesis of norethindrone, various reagents and solvents are used. If isopropyl alcohol is used as a solvent or is present as a reagent, it can react with the ketone group at the C3 position of the norethindrone steroid core. This reaction, typically occurring under acidic conditions, can lead to the formation of the corresponding 3-isopropyl enol ether. wikipedia.org This compound is considered a byproduct of the main synthesis. microbiozindia.com
Impurities can also arise from the degradation of the drug substance during storage. ijprajournal.compharmaffiliates.com Factors such as exposure to light, moisture, or oxygen can lead to the formation of degradation products. ijprajournal.com While the primary pathway for the formation of this compound is considered to be during synthesis, inadequate control of storage conditions could potentially contribute to changes in the impurity profile over time. pharmaffiliates.com
Impurity profiling is a critical component of pharmaceutical quality control, involving the detection, identification, and quantification of impurities in drug substances and products. numberanalytics.comrroij.com Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (such as ICH Q3A) for the control of impurities. jpionline.orgich.org These guidelines mandate the reporting, identification, and qualification of impurities that are present above certain threshold levels. ich.org
The strategy for profiling impurities like this compound in norethindrone manufacturing involves a combination of advanced analytical techniques. rroij.comijprajournal.com The goal is to develop a comprehensive understanding of the impurities that are most likely to arise during synthesis, purification, and storage. ich.org
Key Analytical Techniques in Impurity Profiling:
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | The most widely used technique for separating impurities from the API due to its high sensitivity and selectivity. numberanalytics.comijprajournal.comchromatographyonline.com |
| Gas Chromatography (GC) | Particularly useful for the analysis of volatile impurities and residual solvents. numberanalytics.comnih.gov |
| Mass Spectrometry (MS) | Often coupled with LC (LC-MS) or GC (GC-MS), it provides molecular weight information, aiding in the structural identification of impurities. ijprajournal.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful technique for the definitive structural elucidation of isolated impurities. nih.gov |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in an impurity molecule. nih.gov |
These methods are essential for creating a detailed impurity profile, which is a requirement for regulatory submissions and for ensuring batch-to-batch consistency of the API. numberanalytics.comich.org
Development and Qualification of this compound as a Chemical Reference Standard
The accurate quantification of any impurity relies on the availability of a high-purity reference standard for that specific impurity. pharmaceutical-technology.compharmiweb.com The development and qualification of this compound as a chemical reference standard are therefore crucial for quality control in the pharmaceutical industry. pharmaffiliates.compharmaceutical-technology.com
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for many APIs and their known impurities. chemicea.comsigmaaldrich.com These are considered primary standards. microbiozindia.comlgcstandards.com When a pharmacopeial standard for a specific impurity like this compound is not available, a non-compendial or in-house reference standard must be developed and rigorously characterized. chemicea.comsimsonpharma.com
The qualification of this in-house standard involves a comprehensive set of analytical tests to confirm its identity and determine its purity with a high degree of accuracy. simsonpharma.com This process ensures that the in-house standard is "fit for purpose." microbiozindia.com Traceability to pharmacopeial standards is established by demonstrating that the analytical methods used for characterization are themselves calibrated and validated using primary pharmacopeial standards where applicable. pharmaceutical-technology.comlgcstandards.com Certified Reference Materials (CRMs), which have their properties certified by a metrologically valid procedure, offer a high level of accuracy and traceability. pharmaceutical-technology.compharmtech.com
Qualification Steps for a Reference Standard:
Structural Elucidation: Using techniques like NMR, MS, and IR to definitively confirm the chemical structure.
Purity Determination: Employing chromatographic methods (e.g., HPLC) to assess purity and identify any minor contaminants.
Assay Assignment: Quantitatively determining the potency of the reference standard, often through a mass balance approach considering chromatographic purity, water content, residual solvents, and non-volatile residue.
A qualified reference standard for this compound is indispensable for both analytical method validation and routine quality control testing. pharmiweb.comchemicea.com
In Analytical Method Validation (AMV) , the reference standard is used to prove that an analytical method is suitable for its intended purpose. numberanalytics.comchemicea.com This involves assessing various parameters, as detailed in the table below.
Role of the Reference Standard in AMV Parameters:
| Validation Parameter | How the Reference Standard is Used |
| Specificity | The reference standard is used to demonstrate that the analytical method can clearly separate the impurity from the API and other impurities. |
| Linearity | A series of dilutions of the reference standard are analyzed to show that the method's response is proportional to the impurity's concentration. |
| Accuracy | Known amounts of the reference standard are added to samples (spiking) to ensure the method can accurately measure the true amount of the impurity. |
| Precision | The method is repeatedly tested on samples containing the impurity (often prepared using the reference standard) to demonstrate consistency of results. |
| Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of the impurity that can be reliably quantified. |
In routine Quality Control (QC) , the reference standard is used as a calibrator in the analytical method to accurately measure the concentration of this compound in every batch of the manufactured API. pharmaffiliates.comsimsonpharma.com This ensures that the impurity level is consistently below the established acceptance criteria, which are set based on regulatory guidelines and safety considerations. ijprajournal.compharmaffiliates.com
Future Directions in Chemical Research
Development of Novel and Greener Synthetic Routes
The synthesis of steroid enol ethers has traditionally relied on established methods, but modern chemistry is driving a shift towards more efficient and environmentally benign processes. Future research is focused on developing synthetic pathways that offer higher atom economy, reduced waste, and milder reaction conditions.
A significant area of development is the use of microwave-promoted synthesis. scite.ai Microwave-assisted alkyne hydroalkoxylation has emerged as a sustainable and general method for enol ether synthesis, employing a mild base catalyst like caesium carbonate and using the alcohol as both the solvent and reagent. scite.ai This approach offers dramatically reduced reaction times, often from hours to minutes, and operates under more convenient conditions than traditional methods that may require superbasic conditions or expensive, air-sensitive transition metal catalysts. scite.ai Another modern approach involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura arylation of 6-bromo-Δ(3,5)-steroid enol ethers provides a direct route to 6-arylated steroids, demonstrating how enol ethers can serve as platforms for complex C-C bond formations. wikipedia.orgmdpi.com
These advanced methods contrast with classical routes such as the Birch reduction of aromatic A-ring steroids, which generates a 1,4-cyclohexadiene (B1204751) that can exist as an enol ether. nsf.govresearchgate.net While historically significant, these older methods often require harsh reagents like alkali metals in liquid ammonia. nsf.gov Other conventional techniques include the reaction of a 3-hydroxylated steroid with an alkylating agent in a basic medium. researchgate.net The development of catalytic and energetically efficient methods represents a clear and vital direction for the future synthesis of Norethindrone (B1679910) 3-Isopropyl Enol Ether and its analogues.
| Method | Typical Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Classical Alkylation | 3-hydroxy steroid, alkylating agent, base | Straightforward concept | May require harsh bases, potential for side reactions | researchgate.net |
| Birch Reduction | Aromatic A-ring steroid, Na/Li in liquid NH3, alcohol | Access to 19-nor steroids | Harsh, cryogenic conditions; safety concerns | nsf.govresearchgate.net |
| Microwave-Assisted Synthesis | Alkyne, alcohol, Cs2CO3, microwave irradiation | Fast, sustainable, high atom economy, mild | Requires specialized microwave equipment | scite.ai |
| Suzuki-Miyaura Coupling | 6-bromo steroid enol ether, boronic acid, Pd or Ni catalyst | Forms C-C bonds, creates novel analogues | Requires pre-functionalized steroid, expensive catalyst | wikipedia.orgmdpi.com |
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of steroidal compounds at trace levels in complex matrices is a significant analytical challenge. Future research will increasingly rely on sophisticated, high-sensitivity techniques to study the environmental fate, metabolic pathways, and reaction kinetics of Norethindrone 3-Isopropyl Enol Ether.
Gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) has long been a cornerstone for steroid analysis, often requiring chemical derivatization to enhance volatility. rsc.org However, this derivatization can be a drawback, as some steroids yield multiple isomeric derivatives, including enol-ethers, complicating analysis. rsc.org Consequently, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become progressively more important. nih.gov LC-MS/MS offers high sensitivity and can often circumvent the need for derivatization, allowing for a more direct analysis of the target compound. nih.gov
A particularly promising future direction is the application of supercritical fluid chromatography (SFC) coupled with mass spectrometry. rsc.org SFC is considered a "green" analytical technique and has demonstrated powerful separation efficiency for steroid isomers, offering an orthogonal separation mechanism to traditional reversed-phase LC. rsc.org Furthermore, advancements in sample preparation are crucial for effective trace analysis. Modern microextraction techniques, such as solid-phase microextraction (SPME), dispersive liquid-liquid microextraction (DLLME), and matrix solid-phase dispersion (MSPD), offer high enrichment factors and reduce solvent consumption compared to classic liquid-liquid or solid-phase extraction. mdpi.com For highly complex samples, two-dimensional gas chromatography (GC×GC) offers powerful separation capabilities, significantly enhancing peak capacity and resolution. researchgate.net
| Technique | Principle | Key Advantages | Future Research Focus | Reference |
|---|---|---|---|---|
| GC-MS/MS | Gas-phase separation of volatile (derivatized) compounds followed by mass analysis. | High resolution, established libraries. | Minimizing derivatization artifacts. | rsc.org |
| LC-MS/MS | Liquid-phase separation followed by mass analysis. | Analyzes non-volatile compounds directly, high sensitivity. | Improving ionization efficiency for novel analogues. | nih.gov |
| SFC-MS | Separation using a supercritical fluid as the mobile phase. | Green chemistry, high separation efficiency for isomers, orthogonal to LC. | Method development for a wider range of steroid derivatives. | rsc.org |
| GCxGC-MS | Two independent columns for comprehensive 2D separation. | Extremely high peak capacity for complex matrices. | Application to environmental and metabolic studies. | researchgate.net |
| Advanced Microextraction (SPME, DLLME) | Miniaturized sample preparation to concentrate analytes. | High enrichment, low solvent use, automation potential. | Development of novel sorbent materials for higher selectivity. | mdpi.com |
In-depth Mechanistic Studies of Unexplored Chemical Transformations
The enol ether moiety is a versatile functional group whose reactivity is ripe for further exploration. wikipedia.org Future research will delve into the mechanisms of its chemical transformations, using both empirical and computational methods to gain a deeper understanding. scite.ai This knowledge is fundamental for controlling reaction outcomes and designing novel synthetic applications.
One area of interest is the behavior of enol ethers in pericyclic reactions, such as the anionic amino-Cope cascade, where the enol ether plays a critical role in the reaction pathway. rsc.org Another focal point is the mechanism of enol ether formation itself, such as in microwave-promoted hydroalkoxylation, which is understood to proceed through a polar mechanism involving a vinyl anion intermediate. scite.ai The stereochemical outcome of such reactions is a key aspect of these mechanistic investigations. scite.ai
Furthermore, the reactivity of enol ethers with radical species is an expanding field. nih.gov Understanding how the steroid scaffold influences the stability and reactivity of radical intermediates generated at or near the enol ether is crucial. Mechanistic studies on the epoxidation of enol ethers have shown the formation of unstable epoxy ether intermediates that readily undergo cleavage, a transformation that could be harnessed for synthetic purposes. mdpi.com Exploring the organometallic chemistry of steroid enol ethers, for example in copper-catalyzed cascade reactions, could unlock novel cyclization and functionalization pathways. acs.org
Design and Synthesis of New Steroid Analogues Based on Enol Ether Chemistry (non-therapeutic aims)
Beyond its role as a protective group, the enol ether in this compound can serve as a versatile synthetic handle for creating novel steroid analogues for research purposes, such as in materials science or as chemical probes. The focus here is on leveraging the enol ether's reactivity to modify the steroid core in ways that are not aimed at producing therapeutic agents.
A powerful strategy is the use of the enol ether moiety as a precursor to a Δ(3,5)-diene system, which can then be functionalized. A prime example is the Suzuki-Miyaura cross-coupling of 6-bromo-Δ(3,5)-steroid enol ethers. mdpi.com This palladium- or nickel-catalyzed reaction allows for the introduction of various aryl groups at the C-6 position of the steroid nucleus. wikipedia.orgmdpi.com Subsequent mild hydrolysis of the enol ether regenerates the 3-keto-Δ(4) system, yielding 6-arylated steroids that can be studied for their unique chemical or physical properties. wikipedia.orgmdpi.com
This approach allows for the systematic synthesis of a library of novel steroid analogues with diverse substituents, which could be used to study structure-property relationships in areas like liquid crystal formation or as chiral dopants. wikipedia.org The enol ether acts as a stable, yet reactive, intermediate that facilitates regioselective modification of the steroid B-ring, a transformation that is otherwise challenging.
Application of Machine Learning and AI in Predicting Chemical Properties and Reactivity
The intersection of artificial intelligence (AI) and chemistry offers powerful new tools for accelerating research. For a molecule like this compound, machine learning (ML) and AI can be employed to predict a wide range of chemical properties and reactivity patterns, reducing the need for costly and time-consuming experimentation. researchgate.nettandfonline.com
Future research will likely involve the development of quantitative structure-property relationship (QSPR) models specifically tailored for steroidal compounds. These models use molecular descriptors as inputs to predict properties such as solubility, melting point, and chromatographic retention times. wikipedia.orgtandfonline.com Neural networks, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are particularly adept at this. researchgate.nettandfonline.com An RNN can be trained on a large dataset of compounds represented by their SMILES (Simplified Molecular-Input Line-Entry System) strings to predict properties, while a CNN can learn from 2D or 3D images of molecular structures. researchgate.nettandfonline.com
Beyond physical properties, ML models can predict reactivity. For example, algorithms like Random Forest (RF) or Support Vector Machines (SVM) can be trained on datasets of known reactions to predict the likely outcome of subjecting this compound to specific reagents or conditions. rsc.orgrsc.org This has been demonstrated in steroid profiling for classifying biological data and could be adapted for chemical reactivity prediction. rsc.org Such predictive power can guide synthetic efforts, prioritize experiments, and help in the rational design of novel analogues with desired chemical characteristics. wikipedia.org
| ML Model | Input Data Type | Predicted Property/Outcome | Potential Application for Norethindrone Enol Ether | Reference |
|---|---|---|---|---|
| Recurrent Neural Network (RNN) | SMILES Strings | Physical properties (e.g., melting point, solubility) | Predicting physicochemical properties of novel analogues. | researchgate.nettandfonline.com |
| Convolutional Neural Network (CNN) | 2D/3D Molecular Images | Physical properties, structural features | Correlating structural motifs with specific properties. | researchgate.nettandfonline.com |
| Random Forest (RF) | Molecular Descriptors/Fingerprints | Reaction success, biological activity classification | Predicting reactivity in new synthetic transformations. | rsc.orgrsc.org |
| Support Vector Machine (SVM) | Molecular Descriptors/Fingerprints | Classification (e.g., reactive vs. non-reactive) | Classifying potential analogues based on predicted properties. | rsc.org |
Exploration of Enol Ether Reactivity in Catalysis and Materials Science (non-medicinal)
The unique combination of a reactive enol ether and a rigid, chiral steroid scaffold makes this compound an intriguing building block for non-medicinal applications in catalysis and materials science.
In catalysis, the enol ether functional group can be the target of various transition-metal-catalyzed reactions to build molecular complexity. For instance, iron-catalyzed dicarbofunctionalization reactions have been developed for silyl (B83357) enol ethers, enabling the formation of two new C-C bonds in a single step. acs.orgacs.org Similarly, ruthenium hydride complexes can catalyze cycloisomerization reactions between aryl enol ethers and silylalkynes. Applying these catalytic strategies to a steroidal enol ether could generate highly complex and unique molecular architectures.
In materials science, both the enol ether and the steroid core offer opportunities. Enol ethers have been successfully used as monomers in Ring-Opening Metathesis Polymerization (ROMP) to create degradable poly(enol ether)s. nih.govresearchgate.net A modified this compound, containing a cyclic enol ether moiety, could potentially be polymerized or copolymerized to create novel steroid-containing polymers. nsf.gov The resulting materials would possess backbones with acid-labile linkages, making them degradable. nsf.gov
The steroid scaffold itself is a well-established component of functional materials, particularly liquid crystals. rsc.orgrsc.org The rigid, anisotropic shape of steroids like cholesterol allows them to form liquid crystalline phases. rsc.org Steroid derivatives can be used to create liquid crystal polymers or act as chiral dopants to induce cholesteric (chiral nematic) phases in liquid crystal compositions. rsc.orgwikipedia.org By functionalizing this compound, it could be incorporated as a monomer into liquid crystal polymers or used to create novel mesogens, where the specific stereochemistry and shape of the norethindrone core could lead to unique material properties. rsc.org
Q & A
Q. What are the established synthetic routes for Norethindrone 3-Isopropyl Enol Ether, and what are the critical reaction intermediates?
The synthesis typically involves enol ether formation and ethynylation. A key intermediate is the dienol ethyl ether derived from 19-nor-4-androsten-3,17-dione. Ethynylation with acetylene in the presence of potassium tert-butoxide introduces the ethynyl group, followed by hydrolysis to yield the final product. The enol ether intermediate acts as a "masked" ketone, which is hydrolyzed under acidic conditions to restore the bioactive ketone functionality .
Q. How can researchers validate the purity of this compound during synthesis?
High-performance liquid chromatography (HPLC) paired with UV detection (λmax ~255 nm) is commonly used for purity assessment. Impurity profiling should include monitoring of structurally similar byproducts, such as delta-5(6)-Norethindrone Acetate (CAS 1175129-26-6), which can co-elute. Reference standards (e.g., Cat. No. HXT-93249) are essential for calibration .
Q. What analytical techniques are recommended for structural elucidation of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the enol ether and isopropyl moieties. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (expected M.W. ~380–400 g/mol). Infrared (IR) spectroscopy can identify characteristic C-O-C stretches (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported O/C alkylation ratios during enol ether synthesis?
Variations in alkylation ratios arise from solvent polarity (e.g., diethyl ether vs. polyethers) and steric effects of substituents. For example, isopropyl groups increase O-alkylation due to steric hindrance. Systematic optimization should include solvent screening (e.g., ethers vs. THF) and kinetic studies using controlled alkyl halide addition rates .
Q. What strategies minimize stereochemical instability during hydrolysis of the enol ether moiety?
Acid-catalyzed hydrolysis must be conducted under mild conditions (e.g., dilute HCl at 0–5°C) to prevent racemization. Steric shielding by the isopropyl group (as seen in similar enol ethers) reduces nucleophilic attack on the ketone, preserving stereochemical integrity. Monitoring reaction progress via chiral HPLC ensures enantiomeric excess (>98%) .
Q. How can impurity profiles be linked to synthetic pathway deviations?
Advanced impurity tracking requires LC-MS/MS to detect low-abundance species like 17-O-trimethylsilyl derivatives (CAS 438244-27-0) or 3-ethyldienol ethers (CAS 50717-99-2). Correlation with synthetic steps (e.g., incomplete ethynylation or over-alkylation) helps identify root causes. Use of isotopically labeled analogs (e.g., deuterated enol ethers) aids in quantification .
Q. What methodologies improve the enantioselectivity of Pd-catalyzed alkenylation involving enol ethers?
Enantioselective Heck reactions using chiral palladium catalysts (e.g., PHOX ligands) can achieve >90% ee. Key factors include:
- Using bulky ether substituents (e.g., cyclohexylmethyl) to suppress β-oxy elimination.
- Optimizing reaction temperature (25–40°C) and solvent (toluene or DMF).
- Incorporating redox-relay strategies to direct β-hydride elimination .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting stability data for enol ether derivatives?
Accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis can identify degradation pathways (e.g., hydrolysis or oxidation). Comparative studies using derivatives with varying substituents (e.g., ethyl vs. isopropyl enol ethers) clarify steric/electronic effects. Statistical tools like Design of Experiments (DoE) optimize storage conditions (e.g., -20°C in amber vials) .
Q. What computational tools aid in predicting reaction outcomes for enol ether modifications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for alkylation or hydrolysis. Software like Gaussian or ORCA predicts regioselectivity and activation energies. Molecular dynamics simulations assess solvent effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
